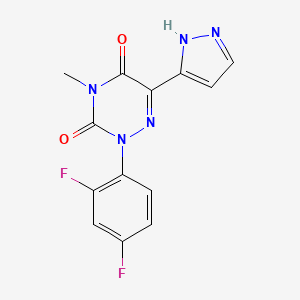
2-(2,4-difluorophenyl)-4-methyl-6-(1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-difluorophenyl)-4-methyl-6-(1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C13H9F2N5O2 and its molecular weight is 305.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2,4-difluorophenyl)-4-methyl-6-(1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione , identified by CAS number 477709-03-8 , is a triazine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H9F2N5O2
- Molecular Weight : 305.24 g/mol
- Structure : The compound features a triazine core substituted with a difluorophenyl group and a pyrazole moiety.
Biological Activity Overview
Research indicates that compounds containing the triazine and pyrazole structures exhibit various biological activities including antitumor , anti-inflammatory , and antimicrobial properties. The specific activities of this compound are summarized below.
Antitumor Activity
Studies have demonstrated that pyrazole derivatives can inhibit key cancer-related pathways. For instance:
- Mechanism : Pyrazole derivatives inhibit the activity of kinases such as BRAF(V600E) and EGFR, which are crucial in cancer proliferation and survival .
- Case Study : A series of pyrazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising results in reducing cell viability when combined with doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory potential of triazine derivatives is also notable:
- Mechanism : These compounds may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Research Findings : In various studies, similar compounds have shown to reduce inflammation markers in vitro and in vivo models .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented:
- Mechanism : They disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Case Study : Several synthesized pyrazole carboxamides exhibited significant antifungal activity against common pathogens .
Data Tables
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E) and EGFR | |
| Anti-inflammatory | Modulation of cytokine production | |
| Antimicrobial | Disruption of cell wall synthesis |
Case Studies
-
Antitumor Efficacy in Breast Cancer :
- A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The combination therapy with doxorubicin enhanced the overall efficacy compared to monotherapy.
- Results showed IC50 values indicating significant cytotoxicity at low concentrations (e.g., 27.3 μM for certain derivatives) against T47D cells .
- Antifungal Activity Testing :
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-4-methyl-6-(1H-pyrazol-5-yl)-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N5O2/c1-19-12(21)11(9-4-5-16-17-9)18-20(13(19)22)10-3-2-7(14)6-8(10)15/h2-6H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTUIWUQHUMFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=C(C=C(C=C2)F)F)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













